molecular formula C30H42N4O2 B11514927 3-(Adamantan-1-YL)-1-(3-{[(adamantan-1-YL)(methyl)carbamoyl]amino}phenyl)-3-methylurea

3-(Adamantan-1-YL)-1-(3-{[(adamantan-1-YL)(methyl)carbamoyl]amino}phenyl)-3-methylurea

Cat. No.: B11514927
M. Wt: 490.7 g/mol
InChI Key: IHMQSPZSQGOZOL-UHFFFAOYSA-N
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Description

3-(Adamantan-1-YL)-1-(3-{[(adamantan-1-YL)(methyl)carbamoyl]amino}phenyl)-3-methylurea is a synthetic organic compound characterized by the presence of adamantane groups and a urea moiety Adamantane is a diamondoid hydrocarbon known for its rigid, cage-like structure, which imparts unique physical and chemical properties to the compounds it is part of

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Adamantan-1-YL)-1-(3-{[(adamantan-1-YL)(methyl)carbamoyl]amino}phenyl)-3-methylurea typically involves multiple steps:

    Formation of Adamantylamine: Adamantane is first converted to adamantylamine through a nitration-reduction sequence.

    Carbamoylation: Adamantylamine is then reacted with methyl isocyanate to form the corresponding carbamate.

    Coupling with Phenyl Derivative: The carbamate is coupled with a phenyl derivative containing a suitable leaving group (e.g., halide) under basic conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The adamantane groups can undergo oxidation to form adamantanone derivatives.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of adamantanone derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its rigid structure makes it an interesting candidate for the design of novel materials with specific mechanical or electronic properties.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as ligands for receptor studies. The adamantane moiety is known to enhance the lipophilicity and membrane permeability of molecules, making them more effective in biological systems.

Medicine

Medicinally, compounds containing adamantane are investigated for their antiviral and anticancer properties. The rigid structure of adamantane can help in the design of drugs that fit snugly into enzyme active sites or receptor binding pockets, enhancing their efficacy.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as high-performance polymers or coatings, due to its stability and unique physical properties.

Mechanism of Action

The mechanism of action of 3-(Adamantan-1-YL)-1-(3-{[(adamantan-1-YL)(methyl)carbamoyl]amino}phenyl)-3-methylurea depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The adamantane groups can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The urea moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug containing an adamantane moiety.

    Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantane structure.

    Rimantadine: Another antiviral drug similar to amantadine.

Uniqueness

3-(Adamantan-1-YL)-1-(3-{[(adamantan-1-YL)(methyl)carbamoyl]amino}phenyl)-3-methylurea is unique due to the presence of multiple adamantane groups and a urea moiety, which confer distinct physical and chemical properties. This combination is not commonly found in other compounds, making it a valuable subject for research in various scientific fields.

Properties

Molecular Formula

C30H42N4O2

Molecular Weight

490.7 g/mol

IUPAC Name

1-(1-adamantyl)-3-[3-[[1-adamantyl(methyl)carbamoyl]amino]phenyl]-1-methylurea

InChI

InChI=1S/C30H42N4O2/c1-33(29-13-19-6-20(14-29)8-21(7-19)15-29)27(35)31-25-4-3-5-26(12-25)32-28(36)34(2)30-16-22-9-23(17-30)11-24(10-22)18-30/h3-5,12,19-24H,6-11,13-18H2,1-2H3,(H,31,35)(H,32,36)

InChI Key

IHMQSPZSQGOZOL-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1=CC(=CC=C1)NC(=O)N(C)C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6

Origin of Product

United States

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